

Validating CCR2 Target Engagement of BMS-753426 In Vivo: A Comparative Guide

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Compound of Interest

Compound Name: BMS-753426

Cat. No.: B15606330

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo CCR2 target engagement of **BMS-753426** with other notable CCR2 antagonists. The following sections detail the experimental data, methodologies, and relevant biological pathways to offer an objective assessment for research and drug development professionals.

Introduction to CCR2 and its Antagonism

The C-C chemokine receptor 2 (CCR2) plays a pivotal role in mediating the migration of monocytes and macrophages to sites of inflammation. Its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), triggers a signaling cascade that is implicated in a variety of inflammatory and autoimmune diseases. Consequently, antagonizing the CCR2 pathway is a promising therapeutic strategy. **BMS-753426** is a potent and orally bioavailable antagonist of CCR2, demonstrating significant improvements in pharmacokinetic properties compared to its predecessors. This guide evaluates the in vivo validation of its target engagement alongside other CCR2 antagonists such as INCB3344, CCX140-B, and PF-04634817.

Comparative In Vivo Efficacy and Target Engagement

The following tables summarize the available in vivo data for **BMS-753426** and selected alternative CCR2 antagonists. The data is compiled from preclinical studies in relevant animal models.

Table 1: In Vivo Activity of CCR2 Antagonists in Thioglycolate-Induced Peritonitis Model

Compound	Species (Model)	Dose	Route	% Inhibition of Monocyte/Macrophage Influx	Estimated Receptor Occupancy (%)
BMS-753426	hCCR2 Knock-in Mouse	1 mg/kg, BID	Oral	28%	51% ^[1]
		25 mg/kg, BID	Oral	74%	91% ^[1]
		100 mg/kg, BID	Oral	78%	98% ^[1]
INCB3344	BALB/c Mouse	30 mg/kg, BID	Oral	36%	Not Reported
		60 mg/kg, BID	Oral	55%	Not Reported
		100 mg/kg, BID	Oral	73%	Not Reported

Note: Direct comparison of receptor occupancy is limited by data availability for all compounds in the same model.

Table 2: In Vivo Efficacy of CCR2 Antagonists in Disease Models

Compound	Disease Model	Species	Dose	Route	Key Efficacy Endpoint
BMS-753426	Experimental Autoimmune Encephalomyelitis (EAE)	hCCR2 Knock-in Mouse	25 mg/kg, BID	Oral	49% reduction in clinical score AUC[1]
INCB3344	Experimental Autoimmune Encephalomyelitis (EAE)	Mouse	100 mg/kg, QD	Not Specified	Significant reduction in disease severity[2]
CCX140-B	Diabetic Nephropathy (db/db)	hCCR2 Knock-in Mouse	30 mg/kg, QD	Oral	Significant reduction in albuminuria[3]
PF-04634817	Diabetic Nephropathy	Human (Phase 2)	150 or 200 mg, QD	Oral	Modest reduction in urinary albumin-to-creatinine ratio[4]

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below.

Thioglycolate-Induced Peritonitis in Mice

This model is used to assess the anti-inflammatory properties of compounds by measuring their ability to inhibit the recruitment of leukocytes, particularly monocytes and macrophages, into the peritoneal cavity following an inflammatory stimulus.

- Animals: Male hCCR2 knock-in mice or other appropriate strains (e.g., BALB/c) are used.

- Induction: A sterile solution of 3% or 4% thioglycollate is injected intraperitoneally (i.p.) into the mice.
- Compound Administration: The test compound (e.g., **BMS-753426**) or vehicle is administered orally at specified doses and time points relative to thioglycollate injection (e.g., twice daily).
- Peritoneal Lavage: At a predetermined time point after thioglycollate injection (e.g., 48 or 72 hours), the mice are euthanized, and the peritoneal cavity is washed with phosphate-buffered saline (PBS) to collect the infiltrating cells.
- Cell Analysis: The collected peritoneal cells are then counted, and differential cell counts are performed using flow cytometry to quantify the number of monocytes/macrophages and neutrophils. The percentage of inhibition of cell influx is calculated by comparing the cell numbers in the compound-treated group to the vehicle-treated group.

Experimental Autoimmune Encephalomyelitis (EAE) in Mice

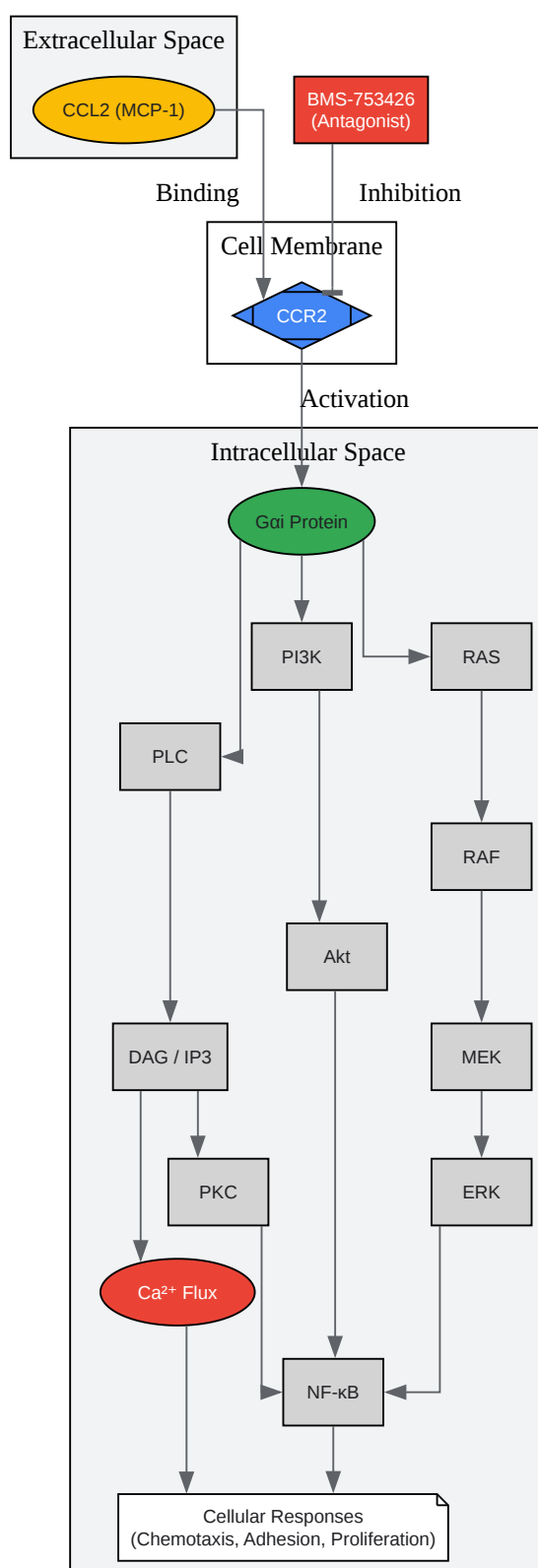
EAE is a widely used animal model for human multiple sclerosis, characterized by inflammation of the central nervous system (CNS) and demyelination.

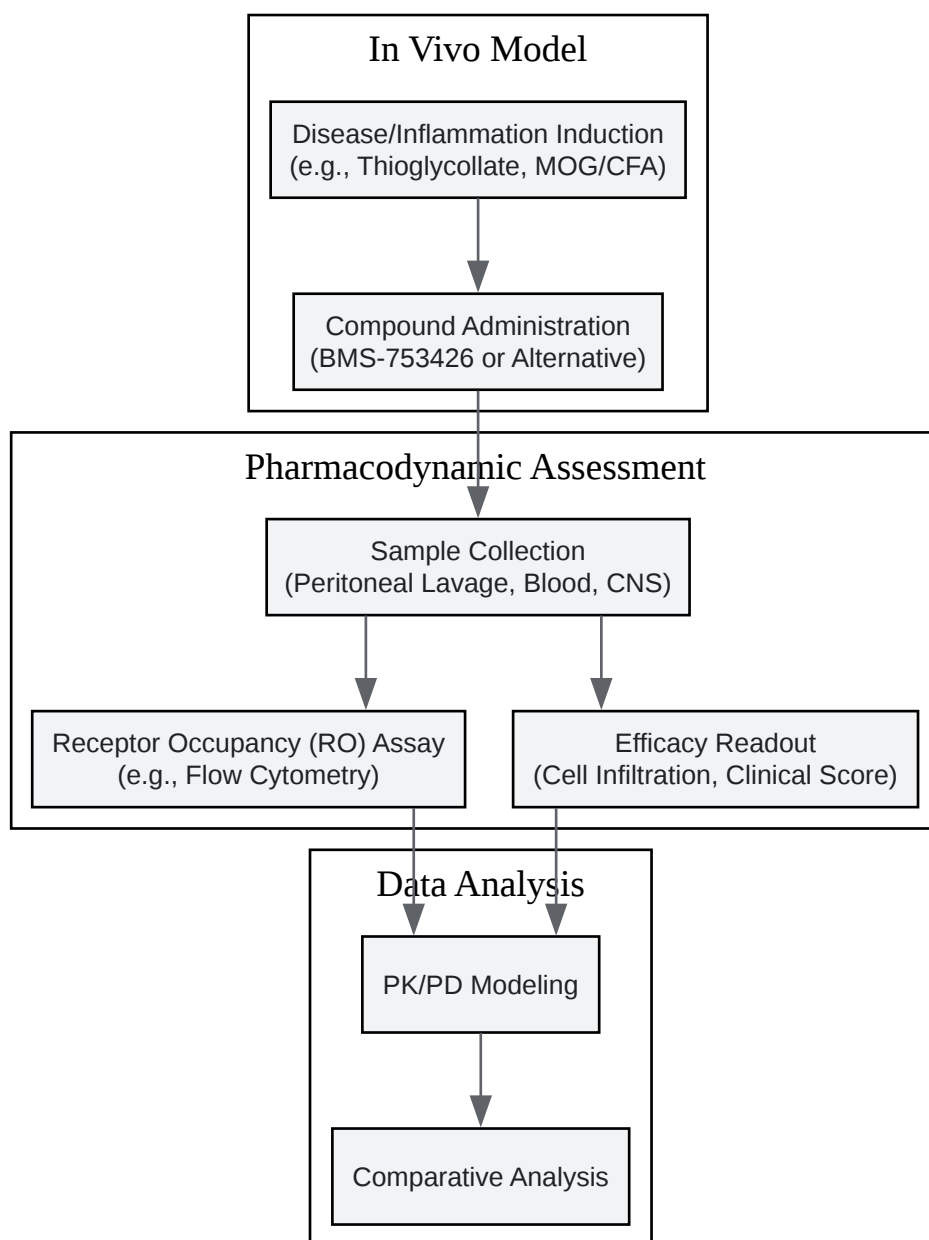
- Animals: Female hCCR2 knock-in mice or other susceptible strains (e.g., C57BL/6) are used.
- Induction: EAE is induced by immunization with an emulsion of a myelin antigen, such as myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide, in Complete Freund's Adjuvant (CFA). Additionally, pertussis toxin is administered i.p. on the day of immunization and one or two days later to facilitate the entry of inflammatory cells into the CNS.
- Compound Administration: Prophylactic treatment with the test compound (e.g., **BMS-753426**) or vehicle is typically initiated on the day of immunization and continued daily.
- Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are scored on a scale of 0 to 5, where 0 represents no clinical signs and 5 represents a moribund state or death.

- **Efficacy Evaluation:** The primary endpoint is the reduction in the mean clinical score or the area under the curve (AUC) of the clinical score over the course of the study in the compound-treated group compared to the vehicle-treated group.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the CCR2 signaling pathway and the experimental workflow for validating CCR2 target engagement in vivo.





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